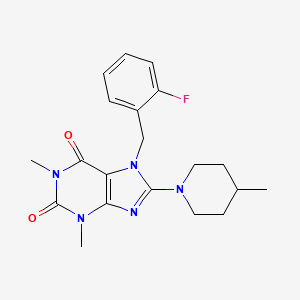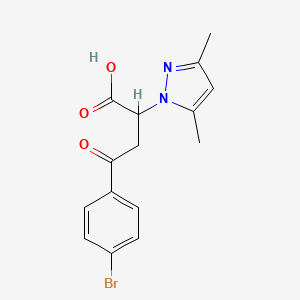
1-(2-Methylbenzimidazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-甲基苯并咪唑-1-基)-3-(6-甲基-1,2,3,4-四氢咔唑-9-基)丙-2-醇是一种复杂的有机化合物,其结构同时包含苯并咪唑和四氢咔唑部分。
合成路线和反应条件:
起始原料: 该合成通常从2-甲基苯并咪唑和6-甲基-1,2,3,4-四氢咔唑开始。
反应步骤:
反应条件: 反应通常在惰性气氛(例如氮气或氩气)下进行,并使用诸如碳载钯之类的催化剂进行氢化步骤。
工业生产方法: 工业生产方法涉及放大实验室合成,并对产率、纯度和成本效益进行优化。这包括使用连续流动反应器和自动化合成平台。
反应类型:
氧化: 该化合物可以发生氧化反应,特别是在苯并咪唑部分。
还原: 还原反应可以在四氢咔唑环上发生,将其转化为完全饱和的咔唑。
取代: 苯并咪唑环可以参与亲核取代反应。
常用试剂和条件:
氧化: 高锰酸钾或三氧化铬等试剂。
还原: 氢气与碳载钯催化剂。
取代: 在碱性条件下使用卤代烷烃或磺酸酯。
主要产物:
氧化: 形成苯并咪唑N-氧化物。
还原: 形成完全饱和的咔唑衍生物。
取代: 形成各种取代的苯并咪唑衍生物。
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methyl-1H-1,3-benzodiazol-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Formation of the Carbazole Ring: The carbazole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Coupling of the Benzodiazole and Carbazole Rings: The two rings are then coupled through a nucleophilic substitution reaction, where the benzodiazole ring is reacted with a suitable halogenated propanol derivative in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反应分析
Types of Reactions: 1-(2-Methyl-1H-1,3-benzodiazol-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, strong bases or acids, and solvents like dichloromethane or ethanol.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
1-(2-甲基苯并咪唑-1-基)-3-(6-甲基-1,2,3,4-四氢咔唑-9-基)丙-2-醇在科学研究中有几种应用:
药物化学: 作为设计靶向特定酶或受体的新药的支架。
有机合成: 用作合成更复杂分子的中间体。
生物学研究: 研究其潜在的生物活性,例如抗菌或抗癌特性。
工业应用: 可能用于开发新材料或催化剂。
作用机制
1-(2-甲基苯并咪唑-1-基)-3-(6-甲基-1,2,3,4-四氢咔唑-9-基)丙-2-醇的作用机制将取决于其特定的应用。在药物化学中,它可能与酶或受体等分子靶标相互作用,通过结合相互作用调节它们的活性。所涉及的途径可能包括抑制酶活性或激活受体信号通路。
类似化合物:
苯并咪唑衍生物: 诸如2-甲基苯并咪唑及其各种取代衍生物之类的化合物。
咔唑衍生物: 诸如9-乙基咔唑及其氢化形式之类的化合物。
独特性: 1-(2-甲基苯并咪唑-1-基)-3-(6-甲基-1,2,3,4-四氢咔唑-9-基)丙-2-醇的独特性在于其在一个分子中结合了苯并咪唑和四氢咔唑部分,为化学和生物学中的各种应用提供了通用的支架。
相似化合物的比较
1-(2-Methyl-1H-1,3-benzodiazol-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol can be compared with other similar compounds, such as:
1-(2-Methyl-1H-1,3-benzodiazol-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol: This compound lacks the tetrahydro modification on the carbazole ring, which may affect its chemical reactivity and biological activity.
1-(2-Methyl-1H-1,3-benzodiazol-1-yl)-3-(6-methyl-9H-carbazol-9-yl)propan-2-ol: This compound has a similar structure but differs in the position of the methyl group on the carbazole ring, potentially leading to different properties.
The uniqueness of 1-(2-methyl-1H-1,3-benzodiazol-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol lies in its specific structural features, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C24H27N3O |
|---|---|
分子量 |
373.5 g/mol |
IUPAC 名称 |
1-(2-methylbenzimidazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol |
InChI |
InChI=1S/C24H27N3O/c1-16-11-12-23-20(13-16)19-7-3-5-9-22(19)27(23)15-18(28)14-26-17(2)25-21-8-4-6-10-24(21)26/h4,6,8,10-13,18,28H,3,5,7,9,14-15H2,1-2H3 |
InChI 键 |
IPRMBCGSQNTBJH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CN4C(=NC5=CC=CC=C54)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-2-[({[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11571915.png)


![(3E)-3-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11571940.png)
![N-(1-hydroxybutan-2-yl)-2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B11571944.png)
![{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate](/img/structure/B11571945.png)
![2-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}-4,6,7-trimethylquinazoline](/img/structure/B11571949.png)

![7-(2-methoxyethyl)-2-(2-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11571958.png)
![4-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline](/img/structure/B11571965.png)
![3-amino-N-(4-fluorophenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B11571968.png)
![9-(4-methylphenyl)-6-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11571969.png)
![5-[(2,5-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11571982.png)
![(2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11571986.png)
